4-Thiaspiro[2.5]octan-7-one
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Overview
Description
4-Thiaspiro[2.5]octan-7-one is a chemical compound with the molecular formula C7H10OS and a molecular weight of 142.22 g/mol . It is characterized by a spirocyclic structure containing a sulfur atom, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiaspiro[2.5]octan-7-one typically involves the formation of the spirocyclic ring system. One common method includes the reaction of a suitable thiol with a cyclohexanone derivative under acidic conditions to form the spirocyclic structure . The reaction conditions often require a strong acid, such as hydrochloric acid, and a solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Thiaspiro[2.5]octan-7-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Thiaspiro[2.5]octan-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Thiaspiro[2.5]octan-7-one involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the spirocyclic structure can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Thiaspiro[2.5]octan-7-one, 4,4-dioxide: A similar compound with an additional oxygen atom, resulting in different chemical properties.
Spiro[2.5]octan-7-one: Lacks the sulfur atom, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the sulfur atom in the spirocyclic structure, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C7H10OS |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
4-thiaspiro[2.5]octan-7-one |
InChI |
InChI=1S/C7H10OS/c8-6-1-4-9-7(5-6)2-3-7/h1-5H2 |
InChI Key |
OIWCNBLBPOSXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2(CC2)CC1=O |
Origin of Product |
United States |
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